molecular formula C9H8N2S2 B1272252 5-Benzylsulfanyl-[1,2,3]thiadiazole

5-Benzylsulfanyl-[1,2,3]thiadiazole

Cat. No. B1272252
M. Wt: 208.3 g/mol
InChI Key: POVCGNAHSFQICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04540794

Procedure details

An ethanol (0.5 ml) solution of 1,1-dichloro-2-(p-toluenesulfonylazo)ethene (280 mg, 1.00 mmol) was slowly added to a water (1.0 ml)-ethanol (0.5 ml) solution of 600 mg (2.50 mmol) of sodium sulfide (Na2S.9H2O) under ice cooling. After 1 hr stirring at room temperature, the reaction mixture was cooled with ice. Benzyl chloride (0.5 ml) was added to the mixture and the whole was stirred for 1 hr. The reaction mixture was extracted with ether. The ethereal layer was washed with sat. aq. sodium hydrogen carbonate and sat. aq. sodium chloride, and then dried over sodium sulfate. After removal of the solvent by distillation, the residual oil was heated at 60° C. under vacuum to remove benzyl chloride and 94 mg of 5-benzylthio-1,2,3-thiadiazole was obtained as orange crystals (yield 45%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
1,1-dichloro-2-(p-toluenesulfonylazo)ethene
Quantity
280 mg
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)=C[N:4]=[N:5][S:6]([C:9]1[CH:14]=CC(C)=CC=1)(=O)=O.[S-2:17].[Na+].[Na+].[CH2:20](Cl)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)C.O>[CH2:20]([S:17][C:9]1[S:6][N:5]=[N:4][CH:14]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Two
Name
1,1-dichloro-2-(p-toluenesulfonylazo)ethene
Quantity
280 mg
Type
reactant
Smiles
ClC(=CN=NS(=O)(=O)C1=CC=C(C=C1)C)Cl
Name
Quantity
600 mg
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 hr stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with ice
STIRRING
Type
STIRRING
Details
the whole was stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ether
WASH
Type
WASH
Details
The ethereal layer was washed with sat. aq. sodium hydrogen carbonate and sat. aq. sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the residual oil was heated at 60° C. under vacuum
CUSTOM
Type
CUSTOM
Details
to remove benzyl chloride

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=CN=NS1
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.